The synthesis of 17S-hydroperoxy docosahexaenoic acid can be achieved through various methods:
The molecular structure of 17S-hydroperoxy docosahexaenoic acid features a long carbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. Its structure can be represented as follows:
The detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
17S-hydroperoxy docosahexaenoic acid undergoes several important chemical reactions:
The mechanism of action of 17S-hydroperoxy docosahexaenoic acid primarily involves its role in mediating inflammatory responses:
Data from studies suggest that its action is mediated through specific signaling pathways involving G-protein coupled receptors and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways .
The physical and chemical properties of 17S-hydroperoxy docosahexaenoic acid include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration in various formulations .
17S-hydroperoxy docosahexaenoic acid has several scientific applications:
17S-Hydroperoxydocosahexaenoic acid (17S-HpDHA) is a pivotal oxidized metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; C22:6n-3). Its biosynthesis occurs through enzymatic and non-enzymatic pathways, with 15-lipoxygenase (15-LOX) serving as the primary enzymatic catalyst. This enzyme oxygenates DHA at the C17 position with strict S-chirality specificity, producing 17S-HpDHA via a free radical mechanism [1] [6]. The reaction proceeds through hydrogen abstraction at the C17 bis-allylic position, followed by oxygen insertion and peroxyl radical formation [10]. Non-enzymatic formation occurs through autoxidation, particularly under conditions of oxidative stress or in the presence of reactive oxygen species, though this pathway yields racemic mixtures lacking stereochemical precision [10].
Table 1: Key Chemical and Biochemical Properties of 17S-HpDHA
Property | Characteristic | Biological Significance |
---|---|---|
Systematic Name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid | Defines geometric specificity [8] |
Molecular Formula | C₂₂H₃₂O₄ | Determines reactivity and solubility [8] |
Molecular Weight | 360.5 g/mol | Impacts membrane permeability [8] |
Precursor | Docosahexaenoic acid (DHA) | Primary substrate in biosynthesis [1] |
Key Biosynthetic Enzyme | 15-Lipoxygenase (15-LOX) | Imparts S-chirality [1] [6] |
Primary Metabolic Fate | Conversion to 17S-HDHA, protectins, resolvins | Precursor to bioactive mediators [1] [4] |
The metabolic regulation of 17S-HpDHA involves redox-sensitive pathways and substrate availability. Cellular reducing agents like glutathione convert 17S-HpDHA to its alcohol derivative 17S-hydroxydocosahexaenoic acid (17S-HDHA), while enzymatic transformations by epoxide hydrolases and secondary lipoxygenases yield specialized pro-resolving mediators (SPMs) [1] [9]. Its chemical instability necessitates rapid conversion, positioning 17S-HpDHA as a transient metabolic node rather than an end-product. Experimental evidence demonstrates that 17S-HpDHA accumulation beyond physiological thresholds exerts cytotoxic effects, particularly in tumor microenvironments where downstream SPM biosynthesis may be impaired [3].
Table 2: Regulatory Factors Influencing 17S-HpDHA Homeostasis
Regulatory Mechanism | Effect on 17S-HpDHA | Functional Consequence |
---|---|---|
15-LOX Expression | Increases biosynthesis | Enhanced SPM production [1] |
Antioxidant Status (e.g., α-Tocopherol) | Reduces non-enzymatic formation | Decreases cytotoxic peroxidation [3] |
Oxygen Tension | Modulates enzymatic kinetics | Hypoxia potentiates LOX activity [4] |
Phospholipase A₂ Activity | Increases free DHA substrate pool | Amplifies 17S-HpDHA generation [9] |
5-LOX/15-LOX Inhibition | Blocks downstream SPM biosynthesis | Leads to 17S-HpDHA accumulation [6] |
17S-HpDHA occupies a central branch point in the docosanoid metabolic cascade, serving as the immediate precursor for two major classes of bioactive lipid mediators: the D-series resolvins (RvDs) and protectins (PDs/NPD1) [1] [4]. The bifurcation of this pathway is enzymatically regulated:
Neuroprotectin D1 (NPD1) Biosynthesis: 17S-HpDHA undergoes epoxidation catalyzed by 15-LOX or related enzymes, forming a 16(17)-epoxide intermediate. This epoxide is hydrolyzed by soluble epoxide hydrolase (sEH) to yield NPD1 (10R,17S-dihydroxy-docosahexaenoic acid), a potent neuroprotective and anti-inflammatory mediator [1] [5].
Resolvin D Pathway: Alternatively, 5-lipoxygenase (5-LOX) acts on 17S-HpDHA to produce 7(S)-hydroperoxy-17(S)-HDHA, which is reduced to resolvin D series compounds (e.g., RvD1–RvD6) through sequential enzymatic reactions [4] [9].
Figure: Biosynthetic Pathway of 17S-HpDHA-Derived Mediators
graph LRDHA -->|15-LOX Oxygenation| 17S-HpDHA17S-HpDHA -->|Epoxidation & Hydrolysis| NPD1[Neuroprotectin D1]17S-HpDHA -->|5-LOX Action| RvD[Resolvin D Series]17S-HpDHA -->|Reduction| 17S-HDHA
Biochemical studies using lipidomic profiling (LC-MS/MS) of hippocampal tissue reveal that 17S-HpDHA infusion significantly elevates NPD1 levels, correlating with attenuated neuroinflammation in LPS-challenged models [1]. This positions 17S-HpDHA as a critical rate-limiting substrate for SPM production. Notably, neural cells exhibit compartmentalization of these pathways: neurons and glia preferentially convert 17S-HpDHA to NPD1, while phagocytes produce resolvins [5] [9]. The tissue-specific fate of 17S-HpDHA underpins its functional versatility in resolving inflammation, protecting neurons, and clearing cellular debris [1] [5].
The enzymatic machinery for 17S-HpDHA biosynthesis demonstrates remarkable evolutionary conservation across vertebrates, indicating its fundamental role in neural and immune homeostasis. 15-LOX orthologs in zebrafish, mice, and humans share >80% sequence homology in catalytic domains responsible for DHA oxygenation [1] [5]. This conservation extends to functional outcomes:
The persistence of this pathway across 450 million years of vertebrate evolution underscores its adaptive significance in managing inflammation and oxidative stress. Notably, mutations in ELOVL4 (a fatty acid elongase providing DHA precursors) cause neurodevelopmental defects in mammals and zebrafish, further linking conserved DHA metabolism to 17S-HpDHA functionality [5]. This deep conservation suggests that 17S-HpDHA’s role in orchestrating resolution pathways represents an ancient mechanism co-opted for complex neural and immune functions in higher vertebrates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: